4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine
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Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both pyrazole and pyrimidine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 6-ethoxy-2-phenylpyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated solvents like chloroform (CHCl3) or dichloromethane (DCM) with appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
6-Ethoxy-2-phenylpyrimidine: Another precursor used in the synthesis.
Pyrazolylpyridazine: A related compound with similar biological activities.
Uniqueness
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine is unique due to the combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties.
Biological Activity
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine (CAS No. 1017685-82-3) is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C17H18N4O, with a molecular weight of 294.35 g/mol. Its structure features a pyrimidine ring substituted with a pyrazole moiety, which is known to influence its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several noteworthy effects, particularly in the fields of anti-inflammatory and anti-cancer activities.
1. Anti-inflammatory Activity
Studies have indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. The presence of the pyrazole ring enhances this activity, potentially through inhibition of pro-inflammatory cytokines and mediators.
2. Anticancer Properties
Preliminary investigations suggest that this compound may demonstrate anticancer properties by inducing apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the pyrazole moiety plays a crucial role in interacting with various biological targets, including enzymes involved in inflammatory responses and cancer progression.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: In Vitro Studies
In vitro assays demonstrated that the compound inhibits the proliferation of specific cancer cell lines at micromolar concentrations. The observed IC50 values ranged from 5 to 15 µM, indicating moderate potency compared to standard chemotherapeutic agents.
Case Study 2: In Vivo Studies
Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histological analysis revealed decreased angiogenesis and altered expression levels of apoptotic markers.
Data Tables
Biological Activity | IC50 Values (µM) | Comments |
---|---|---|
Cancer Cell Proliferation | 5 - 15 | Moderate potency in vitro |
Anti-inflammatory Effects | Not quantified | Potential inhibition of cytokines |
Apoptosis Induction | Not quantified | Increased markers in treated cells |
Properties
Molecular Formula |
C17H18N4O |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-ethoxy-2-phenylpyrimidine |
InChI |
InChI=1S/C17H18N4O/c1-4-22-16-11-15(21-13(3)10-12(2)20-21)18-17(19-16)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |
InChI Key |
WXQGFLLTVIIOBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2C(=CC(=N2)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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